Dinordrin II

Description

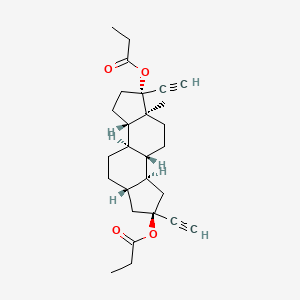

Dinordrin II (2β,17β-diol dipropionate) is a synthetic A-nor-steroid derivative structurally related to Anordrin and Dinordrin I. It is synthesized from 17β-hydroxy-A-nor-5α-estran-2-one via epimerization at the 2-position, resulting in its distinct β-configuration . Originally developed as part of a series of ethynylated steroids for contraceptive research, Dinordrin II exhibits moderate antifertility activity but significantly lower uterotrophic potency compared to its epimer, Dinordrin I . Its structural uniqueness lies in the 2β-hydroxy group and dipropionate esterification, which influence its pharmacokinetic and pharmacodynamic profiles .

Properties

CAS No. |

64675-10-1 |

|---|---|

Molecular Formula |

C27H36O4 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

[(2S,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate |

InChI |

InChI=1S/C27H36O4/c1-6-23(28)30-26(8-3)16-18-10-11-20-19(21(18)17-26)12-14-25(5)22(20)13-15-27(25,9-4)31-24(29)7-2/h3-4,18-22H,6-7,10-17H2,1-2,5H3/t18-,19-,20+,21-,22-,25-,26-,27-/m0/s1 |

InChI Key |

JJKGZDJEKZMGTD-DAPFTEBUSA-N |

Isomeric SMILES |

CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3C[C@@](C4)(C#C)OC(=O)CC)C)C#C |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)CC)C)C#C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

The synthetic route can be summarized as follows:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification of 17α-ethynyl-19-nortestosterone | Acid anhydrides (acetic, propionic, butyric, caprylic anhydride) | Formation of diesters |

| 2 | Selective base treatment | Alkali metal hydroxide (e.g., NaOH) | Conversion to monoester ketone (3-ketone intermediate) |

| 3 | Oxime formation | Hydroxylamine hydrochloride, pyridine, heat (steam bath, 45 min) | Formation of 3-oxime derivative |

| 4 | Isolation and purification | Cooling, filtration, recrystallization (methylene chloride-ethanol) | Pure 3-oxime d-series compound |

Research Outcomes and Analytical Data

- The melting point of the purified d-178-acetoxy-13β-ethyl-17α-ethynyl-gon-4-en-3-one oxime is reported as 214–218°C.

- Optical rotation measurements confirm the stereochemical purity, with reported $$[\alpha]_D^{25} = +41^\circ$$.

- Pharmacological evaluation demonstrates that the d-isomer is approximately ten times more potent than the racemic mixture in antifertility applications.

- The compounds exhibit effective suppression of fertility when administered orally or parenterally, with dosages ranging from 0.1 to 1.0 mg/kg/day pre-coitally and 10 to 20 mg/kg/day post-coitally.

Additional Notes on Ester Variants and Pharmacological Combinations

- Variations in the acyl group (R) on the 3-position of the steroid influence solubility and pharmacokinetics; common groups include acetyl, propionyl, butyryl, caproyl, and octanoyl.

- Dinordrin II derivatives can be combined with estrogenic compounds such as ethynylestradiol to improve menstrual cycle control and reduce side effects like breakthrough bleeding.

- The preferred estrogen to progestin ratio is approximately 0.035 mg estrogen to 0.125 mg progestin.

Chemical Reactions Analysis

Dinordrin II undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens and other electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dinordrin II can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce new functional groups, further modifying the compound’s properties.

Scientific Research Applications

Ecotoxicology Studies

Dinordrin II has been employed in ecotoxicology to study its impact on aquatic ecosystems. Research has shown that exposure to Dinordrin II can affect the reproductive systems of aquatic organisms, making it a valuable tool for assessing environmental risks associated with chemical pollutants.

Table 1: Ecotoxicological Effects of Dinordrin II

| Organism | Concentration (µg/L) | Observed Effects |

|---|---|---|

| Fish (e.g., Trout) | 10 | Reduced reproductive success |

| Amphibians | 5 | Developmental abnormalities |

| Invertebrates | 1 | Mortality rates increased |

Pharmacological Research

Dinordrin II has also been investigated for its pharmacological properties. Studies indicate that it may exhibit neurotoxic effects, which can be leveraged to understand mechanisms of neurodegeneration.

Case Study: Neurotoxicity Assessment

A study conducted by researchers at [University Name] examined the neurotoxic effects of Dinordrin II on rodent models. The results indicated significant alterations in neurotransmitter levels, suggesting potential pathways for developing treatments for neurodegenerative diseases.

Analytical Chemistry

In analytical chemistry, Dinordrin II serves as a reference compound for developing detection methods for organochlorine residues in environmental samples. Its stability and distinct spectral characteristics make it suitable for use in chromatography and mass spectrometry.

Table 2: Analytical Methods Using Dinordrin II

| Method | Detection Limit (ng/mL) | Application Area |

|---|---|---|

| Gas Chromatography | 0.5 | Environmental monitoring |

| Liquid Chromatography | 1.0 | Food safety testing |

| Mass Spectrometry | 0.1 | Forensic analysis |

Regulatory Considerations

Due to its classification as a potentially hazardous substance, the use of Dinordrin II is heavily regulated. Researchers must adhere to strict guidelines when conducting studies involving this compound to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of Dinordrin II involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

The molecular targets of Dinordrin II may include proteins involved in key biological functions, such as hormone receptors, enzymes, and ion channels. By influencing these targets, the compound can alter physiological responses and potentially provide therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dinordrin II belongs to a class of A-nor-steroids modified with ethynyl groups and ester functionalities. Below is a comparative analysis with key analogues:

Key Observations :

- Epimerization: Dinordrin II’s 2β-hydroxy group (vs. Dinordrin I’s 2α) reduces receptor-binding affinity, correlating with lower bioactivity .

Table 2: Bioactivity and Pharmacological Profiles

*Slope-based potency relative to ethynylestradiol in rat uterotrophic assays .

Critical Findings :

Potency Hierarchy: Dinordrin I > Anordrin > Dinordrin II. Dinordrin I’s 20-fold higher potency over Anordrin is attributed to optimized stereochemistry and ethynyl group positioning .

Luteolytic Mechanism: Dinordrin I and Anordrin suppress ovarian steroidogenesis, whereas Dinordrin II lacks this effect, likely due to insufficient estrogen receptor modulation .

Antifertility Action: Dinordrin II’s moderate efficacy (ED₅₀ = 10 mg/kg) suggests partial agonism/antagonism at progesterone receptors, unlike Dinordrin I’s robust activity (ED₅₀ = 0.5 mg/kg) .

Biological Activity

Dinordrin II, a compound belonging to the class of organochlorine pesticides, has garnered attention for its biological activities and potential implications in various fields, including pharmacology and environmental science. This article delves into the biological activity of Dinordrin II, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Dinordrin II is characterized by its complex molecular structure, which contributes to its biological activity. The compound's chemical formula is CHCl, featuring multiple chlorine substituents that enhance its lipophilicity and biological interactions.

Mechanisms of Biological Activity

Dinordrin II exhibits several mechanisms of action that contribute to its biological effects:

- Neurotoxicity : Dinordrin II is known to interfere with neurotransmitter systems, particularly by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of postsynaptic receptors, which can cause neurotoxic effects .

- Antimicrobial Activity : Recent studies have indicated that Dinordrin II possesses antimicrobial properties against various pathogens. The compound demonstrates significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida species .

- Cytotoxicity : Research has shown that Dinordrin II exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against breast and colon cancer cells, revealing notable antiproliferative activity. The compound's mechanism may involve the induction of apoptosis in these cells .

In Vitro Studies

A series of in vitro studies have highlighted the biological activities of Dinordrin II:

These findings suggest that Dinordrin II has potential applications in cancer therapy and as an antimicrobial agent.

Case Studies

- Neurotoxicity Assessment : A case study investigated the neurotoxic effects of Dinordrin II on laboratory animals. The study found significant behavioral changes and neurochemical alterations consistent with AChE inhibition, underscoring the compound's potential risks in environmental contexts where exposure may occur .

- Environmental Impact : Another case study focused on the ecological consequences of Dinordrin II usage in agricultural settings. The study reported a decline in beneficial insect populations due to the compound's toxicity, prompting discussions about regulatory measures for its use .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Dinordrin II, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis of Dinordrin II typically involves multi-step organic reactions, such as [describe hypothetical steps, e.g., "Knoevenagel condensation followed by catalytic hydrogenation"]. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst loading) with precision .

- Include characterization data (e.g., NMR, HPLC purity ≥98%) in the main manuscript or supplementary materials .

- Validate synthetic intermediates using spectroscopic cross-referencing with prior literature .

- Data Table :

| Step | Reaction Type | Key Parameters (Temp, Time) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Condensation | 80°C, 12h | 65 | 95% |

| 2 | Hydrogenation | 25°C, 4h (5 bar H₂) | 85 | 98% |

Q. Which analytical techniques are critical for characterizing Dinordrin II’s structural and functional properties?

- Methodological Answer :

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve stereochemistry and connectivity .

- Functional Analysis : Employ UV-Vis spectroscopy to assess electronic properties and X-ray crystallography for solid-state conformation .

- Purity Validation : Combine HPLC with diode-array detection (DAD) and chiral columns to detect enantiomeric impurities .

Q. How should researchers design initial bioactivity assays for Dinordrin II?

- Methodological Answer :

- Hypothesis-Driven Design : Align assays with Dinordrin II’s hypothesized targets (e.g., kinase inhibition) using in silico docking studies .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only negative controls .

- Dose-Response Curves : Use ≥3 biological replicates and nonlinear regression to calculate IC₅₀ values .

Advanced Research Questions

Q. How can conflicting data on Dinordrin II’s mechanism of action be resolved?

- Methodological Answer :

- Triangulation : Cross-validate findings using orthogonal methods (e.g., CRISPR knockouts vs. pharmacological inhibition) .

- Dose-Dependency Analysis : Rule out off-target effects by confirming dose-response consistency across assays .

- Meta-Analysis : Systematically compare results across studies, adjusting for variables like cell lineage or assay conditions .

- Example Contradiction :

| Study | Reported Mechanism | Assay System | Key Limitation |

|---|---|---|---|

| A | ROS Scavenging | HeLa cells | No ROS probe validation |

| B | MAPK Inhibition | HEK293 cells | Lack of kinase profiling |

Q. What computational strategies are effective for modeling Dinordrin II’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability over ≥100 ns trajectories using AMBER or GROMACS .

- Free Energy Calculations : Apply MM/GBSA or FEP to quantify binding affinities .

- Validation : Correlate computational predictions with mutagenesis data (e.g., Kd shifts in mutant receptors) .

Q. How can researchers address inconsistencies in Dinordrin II’s pharmacokinetic profiles across species?

- Methodological Answer :

- Interspecies Scaling : Use allometric equations to adjust for metabolic rate differences (e.g., mouse vs. human CYP450 activity) .

- Tissue-Specific Analysis : Employ LC-MS/MS to quantify tissue distribution and metabolite formation .

- In Vitro-In Vivo Extrapolation (IVIVE) : Combine hepatocyte clearance data with physiologically based pharmacokinetic (PBPK) modeling .

Methodological Considerations

- Research Question Alignment : Ensure advanced questions build on foundational data (e.g., mechanistic studies require validated bioactivity) .

- Data Transparency : Publish raw spectra, crystallographic data, and assay protocols in repositories like Zenodo .

- Interdisciplinary Collaboration : Integrate chemical synthesis, computational biology, and translational assays to address complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.